1-benzyl-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea
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Description
1-benzyl-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a urea derivative that has been synthesized using different methods and has shown promising results in various biological and chemical applications.
Scientific Research Applications
Urea Derivatives in Drug Design
Urea derivatives are crucial in medicinal chemistry due to their unique hydrogen bonding capabilities, making them valuable for drug-target interactions. They are incorporated into small molecules displaying a broad range of bioactivities, influencing selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This highlights the potential of urea derivatives, including 1-benzyl-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea, in drug design and development (Jagtap et al., 2017).
Synthesis and Biological Importance of Benzothiazole Derivatives
Benzothiazole and its derivatives are known for their wide spectrum of biological activities. The combination of (thio)urea and benzothiazole groups can enhance physicochemical and biological properties, suggesting that compounds like this compound could have significant applications in therapeutic agents and pharmacological research (Rosales-Hernández et al., 2022).
Pyridazine and Pyridazone Analogues
Pyridazine analogues are of interest due to their variety of biological activities, particularly related to the cardiovascular system. The synthesis and modification of pyridazine derivatives, including those with urea groups, are active areas of research, pointing to the potential of compounds like this compound in developing new therapeutics (Jakhmola et al., 2016).
properties
IUPAC Name |
1-benzyl-3-[2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-16-7-9-18(10-8-16)19-11-12-20(26)25(24-19)14-13-22-21(27)23-15-17-5-3-2-4-6-17/h2-12H,13-15H2,1H3,(H2,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYVLKHGZNZEDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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